SE 175 is classified as an organic nitrate and acts as a nitric oxide (NO) donor. [] It releases NO upon reductive transformation within cells. [] This property makes SE 175 a valuable tool in investigating cellular processes regulated by NO, particularly in the context of cardiovascular research and ophthalmology.
SE 175 is derived from the structural modifications of known beta-adrenergic antagonists, specifically analogues of ICI-118,551. The synthesis and pharmacological characterization of SE 175 have been explored in various studies, highlighting its affinity for beta-adrenergic receptors and its potential as a therapeutic agent in managing respiratory conditions .
The synthesis of SE 175 involves several key steps that are meticulously designed to ensure high yield and purity. The process typically follows a multi-step synthetic route which includes:
Specific details on the synthesis parameters, such as reaction times, temperatures, and concentrations, are crucial for replicating the synthesis in laboratory settings. For instance, reactions may be conducted at room temperature or under reflux conditions depending on the reactivity of the intermediates involved .
The molecular structure of SE 175 can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. The compound exhibits a specific three-dimensional conformation that is essential for its biological activity:
The structure-function relationship is pivotal in drug design, influencing how modifications to SE 175 could enhance its efficacy or selectivity .
SE 175 participates in various chemical reactions that are essential for its pharmacological activity:
Understanding these reactions is crucial for predicting the pharmacokinetics and pharmacodynamics of SE 175 in clinical settings .
The mechanism of action of SE 175 primarily revolves around its role as a beta-2 adrenergic receptor antagonist:
Research has shown that this mechanism can effectively mitigate symptoms associated with hyperactive beta-adrenergic signaling, making SE 175 a candidate for therapeutic use in respiratory diseases .
The physical and chemical properties of SE 175 are fundamental for understanding its behavior in biological systems:
These properties are typically determined through experimental methods and are essential for formulating effective drug delivery systems .
SE 175 has potential applications in various scientific fields:
The ongoing research into SE 175 underscores its significance as both a therapeutic agent and a research tool in understanding adrenergic signaling pathways .
The evolution of organic nitrate therapeutics represents a cornerstone in cardiovascular medicine. Nitroglycerin (1857) and amyl nitrite (1867) emerged as early treatments for angina, leveraging vasodilatory effects decades before their mechanism—nitric oxide (NO) donation—was elucidated [7] [8]. These compounds demonstrated that exogenous NO delivery could correct vascular dysfunction, but limitations like rapid tolerance and non-tissue-specific bioactivation hindered therapeutic utility. SE 175 (C₁₆H₁₃NO₆S; CAS 258278-64-7) belongs to a modern class of nitrooxy-acylated thiosalicylates designed to overcome these challenges through targeted bioactivation and metabolic stability [6] [8]. Its synthesis in the late 1990s coincided with critical advances in NO biology, including the 1998 Nobel Prize-winning discovery of NO’s signaling role, which provided a rational framework for optimizing NO donor design [8].
SE 175 exemplifies the strategic shift from broad-acting vasodilators to precision NO donors. Unlike classical nitrates requiring enzymatic conversion in vascular tissue, SE 175 incorporates a thiosalicylate backbone linked to a nitrooxymethylbenzoyl group, enabling dual pathways for NO release: 1) enzymatic reduction via mitochondrial aldehyde dehydrogenase (ALDH-2), and 2) glutathione-dependent biotransformation in oxidative environments [6] [8]. This design yields an EC₅₀ of 0.20 μM for aortic vasorelaxation—significantly lower than nitroglycerin (EC₅₀ >1 μM)—indicating enhanced potency [6]. Moreover, SE 175’s ester bond confers resistance to hepatic first-pass metabolism, a key limitation of older nitrates [8]. Its physicochemical profile (logP ≈2.8; molecular weight 347.34 g/mol) balances membrane permeability and aqueous solubility, facilitating cellular uptake in in vitro models [3] [10].
Research on SE 175 is driven by two imperatives: First, endothelial dysfunction—characterized by impaired endogenous NO synthesis—underlies atherosclerosis, hypertension, and glaucoma [4] [8]. SE 175’s capacity to donate NO independently of endothelial health offers a therapeutic bypass for these conditions. Second, existing NO donors like nitroglycerin exhibit tolerance due to ALDH-2 inactivation and oxidative stress. SE 175’s glutathione-dependent release pathway remains functional under oxidative conditions, suggesting potential tolerance resistance [8]. Preclinical evidence also indicates effects beyond vasodilation, including inhibition of platelet aggregation and smooth muscle proliferation, positioning SE 175 as a multifunctional candidate for cardiovascular and ocular diseases [4] [6].
Table 1: Chemical and Physicochemical Profile of SE 175
Property | Value |
---|---|
CAS Registry Number | 258278-64-7 |
Molecular Formula | C₁₆H₁₃NO₆S |
Molecular Weight | 347.34 g/mol |
IUPAC Name | Methyl 2-{[4-(nitrooxymethyl)benzoyl]sulfanyl}benzoate |
Storage Conditions | -20°C (desiccated) |
Solubility | DMSO (100 mg/mL), Ethanol (31 mg/mL) |
SMILES | COC(=O)c1ccccc1SC(=O)c2ccc(CON+=O)cc2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7